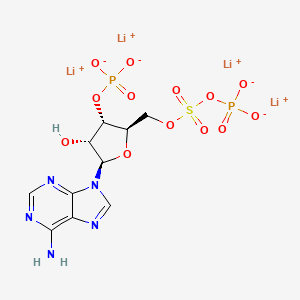

Adenosine 2'-phosphate 5'-phosphosulfate,tetra lithium salt

説明

Adenosine 2’-phosphate 5’-phosphosulfate, tetra lithium salt is a chemical compound that plays a significant role in various biochemical processes. It is a derivative of adenosine, a nucleoside that is a fundamental building block of nucleic acids. This compound is particularly important in the field of biochemistry and molecular biology due to its involvement in sulfate metabolism and its role as a sulfate donor in various enzymatic reactions.

作用機序

Target of Action

Adenosine 2’-phosphate 5’-phosphosulfate, tetra lithium salt, also known as PAPS, is a derivative of adenosine monophosphate (AMP) that is phosphorylated at the 3′ position and has a sulfate group attached to the 5′ phosphate . It primarily targets sulfotransferases (STs) , and it is also known to interact with bifunctional 3’-phosphoadenosine 5’-phosphosulfate synthase 1 and ATP sulfurylase (Sulfate adenylyltransferase) .

Mode of Action

PAPS acts as a sulfate donor and serves as a substrate for sulfotransferases (STs) . It is produced by the action of ATP sulfurylase on sulfate ions after sulfate uptake . In this process, PAPS donates a sulfate group to the acceptor molecule during the sulfotransferase-catalyzed reaction, resulting in the transfer of the sulfate group to the target molecule .

Biochemical Pathways

PAPS is an integral part of sulfation pathways . It is synthesized by organisms via the phosphorylation of adenosine 5′-phosphosulfate (APS), an intermediary metabolite . In humans, such reaction is performed by bifunctional 3′-phosphoadenosine 5′-phosphosulfate synthases (PAPSS1 and PAPSS2) using ATP as the phosphate donor . The sulfation process facilitated by PAPS is crucial for the metabolism of many hormones, neurotransmitters, drugs, and xenobiotic compounds.

Pharmacokinetics

It is known that paps is endogenously synthesized in the cytoplasm and nucleus in animal cells, and in the cytoplasm and plastids of plant cells . This suggests that PAPS is likely to be well-distributed within cells where it is synthesized.

Result of Action

The primary result of PAPS action is the sulfation of target molecules . This biochemical modification can significantly alter the function, activity, and stability of the target molecules. For instance, sulfation can enhance or reduce the activity of hormones and neurotransmitters, or it can facilitate the detoxification and excretion of drugs and xenobiotic compounds .

Action Environment

The action of PAPS is influenced by various environmental factors. For instance, the availability of sulfate ions and ATP can affect the synthesis of PAPS . Additionally, the activity of sulfotransferases, which utilize PAPS as a substrate, can be influenced by various factors such as pH, temperature, and the presence of cofactors or inhibitors

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of adenosine 2’-phosphate 5’-phosphosulfate, tetra lithium salt typically involves the phosphorylation of adenosine derivatives. One common method includes the reaction of adenosine with phosphoric acid and sulfuric acid under controlled conditions to form the desired compound. The reaction is usually carried out in an aqueous medium at a specific pH and temperature to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of adenosine 2’-phosphate 5’-phosphosulfate, tetra lithium salt is often scaled up using similar synthetic routes but with optimized reaction conditions to enhance efficiency and reduce costs. The process may involve the use of high-purity reagents and advanced purification techniques such as crystallization and chromatography to obtain the final product with high purity.

化学反応の分析

Types of Reactions

Adenosine 2’-phosphate 5’-phosphosulfate, tetra lithium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of adenosine 2’-phosphate 5’-phosphosulfate, tetra lithium salt include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phosphorylated adenosine derivatives, while substitution reactions can produce a range of modified nucleosides.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C10H13Li4N5O14P2S

- Molecular Weight : Approximately 463.4 g/mol

- Solubility : The tetra lithium salt form enhances solubility in aqueous solutions, making it suitable for laboratory applications.

Biological Role and Mechanism of Action

Adenosine 2'-phosphate 5'-phosphosulfate acts primarily as a sulfate donor in biological systems. It is involved in the sulfation of various biomolecules, which is crucial for their biological activity. The sulfation process modifies proteins, lipids, and carbohydrates, impacting their function and interactions within biological systems.

Enzyme Studies

Adenosine 2'-phosphate 5'-phosphosulfate is widely used in studies involving sulfotransferases. These enzymes transfer sulfate groups from the compound to acceptor molecules, facilitating investigations into enzyme kinetics and substrate specificity.

Drug Development

In pharmacology, this compound is essential for studying drug metabolism and bioactivation processes. Sulfation can influence the pharmacokinetics of drugs by altering their solubility, distribution, and elimination.

Molecular Biology

In molecular biology, adenosine 2'-phosphate 5'-phosphosulfate is used to modify nucleic acids and proteins. This modification can be critical for understanding gene expression regulation and protein function.

Case Study 1: Sulfation of Hormones

Research has demonstrated that adenosine 2'-phosphate 5'-phosphosulfate plays a vital role in the sulfation of steroid hormones. For instance, studies on estrogen sulfotransferase have shown that this compound is a key substrate for the sulfation process, influencing hormone activity and metabolism .

Case Study 2: Drug Metabolism

A study focusing on the metabolism of acetaminophen revealed that the sulfation pathway significantly contributes to its detoxification. The use of adenosine 2'-phosphate 5'-phosphosulfate allowed researchers to elucidate the role of sulfotransferases in drug metabolism .

Comparative Analysis with Other Compounds

To highlight its uniqueness, a comparison with other related compounds is presented below:

| Compound Name | Functionality | Unique Features |

|---|---|---|

| Adenosine Triphosphate | Energy currency; energy transfer | Contains three phosphate groups; energy-rich |

| Uridine 5'-Diphosphate | Carbohydrate metabolism | Lacks sulfate group; primarily involved in glycosylation |

| Cytidine Triphosphate | RNA synthesis | Contains cytidine; not directly involved in sulfation |

| Guanosine Triphosphate | Protein synthesis | Contains guanosine; different metabolic roles |

Adenosine 2'-phosphate 5'-phosphosulfate stands out due to its specific role as a sulfate donor, critical for many biological processes not addressed by other compounds listed above.

類似化合物との比較

Similar Compounds

Adenosine 5’-phosphosulfate: Another sulfate donor involved in similar biochemical processes.

Adenosine 3’-phosphate 5’-phosphosulfate: Used as a universal sulfonate donor in vivo.

Adenosine 2’,5’-diphosphate: A competitive antagonist of the P2Y1 receptor and a non-selective antagonist of the platelet P2X1 ion channel.

Uniqueness

Adenosine 2’-phosphate 5’-phosphosulfate, tetra lithium salt is unique due to its specific structure and its role in sulfate metabolism. Its tetra lithium salt form enhances its solubility and stability, making it particularly useful in various biochemical and industrial applications.

生物活性

Adenosine 2'-phosphate 5'-phosphosulfate, tetra lithium salt (commonly referred to as PAPS) is a crucial biochemical compound involved in various biological processes, particularly in sulfation reactions. This article explores its biological activity, mechanism of action, and relevant research findings.

Overview of PAPS

PAPS is a derivative of adenosine monophosphate (AMP), characterized by a sulfate group attached to the 5' phosphate. It serves primarily as a sulfate donor in biochemical reactions, playing an integral role in the synthesis of sulfated compounds such as glycosaminoglycans, steroids, and neurotransmitters .

Target Enzymes

PAPS acts as a substrate for sulfotransferases (STs) , which catalyze the transfer of sulfate groups to various acceptor molecules. Key enzymes include:

- Bifunctional 3’-phosphoadenosine 5’-phosphosulfate synthase 1

- ATP sulfurylase (also known as sulfate adenylyltransferase)

These enzymes facilitate the conversion of inorganic sulfate into PAPS, underscoring its role in sulfate activation and metabolism .

Biochemical Pathways

PAPS is essential in several biochemical pathways:

- Sulfation Pathways : It is involved in the sulfation of carbohydrates, proteins, and lipids, which are vital for cellular signaling and structural integrity.

- Metabolic Regulation : PAPS influences various metabolic processes by modulating enzyme activity through sulfation .

Pharmacokinetics

PAPS is synthesized endogenously within the cytoplasm and nucleus of animal cells and within plastids in plant cells. Its stability and solubility are enhanced in its tetra lithium salt form, making it suitable for laboratory applications.

Case Studies and Applications

- Sulfation in Drug Metabolism :

- Role in Disease Mechanisms :

- Inhibitory Potential :

Comparative Analysis

The following table summarizes key similarities and differences between PAPS and related compounds:

| Compound Name | Functionality | Unique Features |

|---|---|---|

| Adenosine 5'-phosphosulfate (APS) | Intermediate in sulfate activation | Precursor to PAPS; less stable than PAPS |

| Adenosine Triphosphate (ATP) | Energy currency; involved in energy transfer | Contains three phosphate groups; not a sulfate donor |

| Adenosine 3'-phosphate 5'-phosphosulfate | Sulfate donor; similar role as PAPS | Different structural arrangement; less studied |

特性

IUPAC Name |

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonatooxyoxolan-2-yl]methoxysulfonyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O13P2S.4Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-31(23,24)28-30(20,21)22;;;;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIJNPMPIUNGDA-KWIZKVQNSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Li4N5O13P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。